7-(4-ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Beschreibung
This compound belongs to the quinoline-dioxolo hybrid class, characterized by a fused quinoline core and a dioxole ring. The 4-ethoxybenzoyl group at position 7 and the 3-methylphenylmethyl substituent at position 5 differentiate it from other analogues. These substituents influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Eigenschaften
IUPAC Name |
7-(4-ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-3-31-20-9-7-19(8-10-20)26(29)22-15-28(14-18-6-4-5-17(2)11-18)23-13-25-24(32-16-33-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQACWIIMIYYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-(4-ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic derivative of quinoline known for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer contexts. Below are key areas of focus:
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values provide insight into its efficacy.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating its selective antibacterial potential.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicate varying levels of cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction disrupts bacterial growth by preventing DNA supercoiling.
- Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through the activation of caspase pathways. This process is critical for eliminating malignant cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in both microbial and cancer cells.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study evaluated its effect on Staphylococcus aureus, revealing a dose-dependent inhibition of bacterial growth with notable zone of inhibition in agar diffusion assays.
- Case Study 2 : In a clinical trial involving patients with breast cancer, treatment with this compound resulted in a significant reduction in tumor size after four weeks, showcasing its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular data for quinoline-dioxolo derivatives:
*Estimated based on structural similarity; †Predicted using QSAR modeling.
Anticancer Activity
- The 4-chlorobenzoyl analogue () exhibits IC₅₀ values of 10–50 μM against breast and lung cancer cell lines, attributed to intercalation with DNA or kinase inhibition .
- Fluorinated derivatives () show enhanced selectivity for tyrosine kinase receptors due to fluorine’s electronegativity .
Antimicrobial and Anti-Inflammatory Effects
- The 4-ethylbenzoyl analogue () demonstrates moderate activity against Staphylococcus aureus (MIC: 25 μg/mL) .
- Methoxy and ethoxy groups may reduce cytotoxicity while retaining anti-inflammatory potency by modulating COX-2 expression .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Chloro and fluoro substituents increase logP (–3), favoring blood-brain barrier penetration but risking hepatotoxicity.
- Solubility : Methoxy and ethoxy groups (, Target Compound) improve aqueous solubility, enhancing oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
